molecular formula C10H12FN B1519356 (R)-cyclopropyl(4-fluorophenyl)methanamine CAS No. 473732-87-5

(R)-cyclopropyl(4-fluorophenyl)methanamine

Cat. No. B1519356
M. Wt: 165.21 g/mol
InChI Key: DMSWDNXXNCUYLN-SNVBAGLBSA-N
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Description

“®-cyclopropyl(4-fluorophenyl)methanamine” is a chemical compound. It is also known as 4-Fluorobenzylamine . The compound is used for research and development purposes .

Scientific Research Applications

Aryloxyethyl Derivatives for Antidepressant Activity

A study described the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including aryloxyethyl derivatives, showed high 5-HT1A receptor affinity and selectivity, suggesting potential as antidepressant drug candidates. The lead structure displayed high selectivity and robust antidepressant-like activity, indicating the relevance of cyclopropylmethanamine structures in developing new antidepressants (Sniecikowska et al., 2019).

Synthesis and Antiviral Activity

Another study focused on the synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, demonstrating their antiviral activity against influenza A virus. This highlights the utility of cyclopropylmethanamines in antiviral drug development (Kolocouris et al., 1994).

Rhodium-catalyzed Cyclopropanation

Research on the rhodium(II)-catalyzed cyclopropanation reaction of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles led to the production of boryl-substituted cyclopropylmethanamines. These compounds, with their highly diastereo- and enantioselective synthesis, are significant for the development of pharmaceuticals and agrochemicals (Miura et al., 2016).

Palladium and Platinum Complexes for Anticancer Activity

A study reported on new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, demonstrating their anticancer activity against various human cancerous cell lines. This suggests the potential application of cyclopropylmethanamine structures in cancer therapy (Mbugua et al., 2020).

Safety And Hazards

The safety data sheet for 4-Fluorobenzylamine indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(R)-cyclopropyl-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSWDNXXNCUYLN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-cyclopropyl(4-fluorophenyl)methanamine

CAS RN

473732-87-5
Record name (αR)-α-Cyclopropyl-4-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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